Cas no 21886-56-6 (2,3'-Dichloroacetophenone)

2,3'-Dichloroacetophenone 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1-(3-chlorophenyl)ethanone
- 3-CHLOROPHENACYL CHLORIDE
- A,3-DICHLOROACETOPHENONE
- α,3-DICHLOROACETOPHENONE
- 3-CHLORO-ALPHA-CHLOROACETOPHENONE
- alpha ,3-Dichloroacetophenone
- 2,3'-Dichloroacetophenone
- 2-chloro-3'-chloroacetophenone
- 3-chlorophenyl chloromethyl ketone
- chloromethyl m-chlorophenyl ketone
- m-chlorophenacyl chloride
- 2 pound not3'-Dichloroacetophenone
- AKOS010997147
- DTXSID7073432
- MFCD07783975
- AVUVSYIYUADCKE-UHFFFAOYSA-N
- Ethanone, 2-chloro-1-(3-chlorophenyl)-
- 2-chloro-1-(3'-chlorophenyl) ethanone
- CS-0005773
- SCHEMBL97933
- 2-chloro-1-(3-chlorophenyl)ethan-1-one
- AS-15435
- AM851
- FT-0652152
- AC-1900
- A852387
- 2-chloro-1-(3-chlorophenyl)ethane-1-one
- 21886-56-6
- 2-chloro-1-(3'-chlorophenyl)ethanone
- 2-Chloro-1-(3-chlorophenyl)-1-ethanone; 2-Chloro-1-(3-chlorophenyl)ethanone; 2'-Chloro-3-chloroacetophenone; 3-Chlorophenacyl Chloride; m-Chlorophenacyl Chloride
- DB-066653
- 2,3''-Dichloroacetophenone
-
- MDL: MFCD07783975
- インチ: 1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
- InChIKey: AVUVSYIYUADCKE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)Cl)C(=O)CCl
計算された属性
- せいみつぶんしりょう: 187.98000
- どういたいしつりょう: 187.98
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 41-43°C
- ふってん: 283.7 ℃ at 760 mmHg
- フラッシュポイント: 118.2±22.3 °C
- 屈折率: 1.55
- PSA: 17.07000
- LogP: 2.76150
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2,3'-Dichloroacetophenone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
2,3'-Dichloroacetophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2,3'-Dichloroacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-15435-10MG |
2,3′-Dichloroacetophenone |
21886-56-6 | >98% | 10mg |
£63.00 | 2025-02-09 | |
TRC | D431595-25g |
2,3'-Dichloroacetophenone |
21886-56-6 | 25g |
$ 1541.00 | 2023-09-07 | ||
abcr | AB246981-1 g |
3-Chlorophenacyl chloride, 95%; . |
21886-56-6 | 95% | 1g |
€121.90 | 2023-06-22 | |
Apollo Scientific | OR6674-1g |
3-Chlorophenacyl chloride |
21886-56-6 | 1g |
£46.00 | 2025-02-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831223-5g |
2,3'-Dichloroacetophenone |
21886-56-6 | 98% | 5g |
736.00 | 2021-05-17 | |
TRC | D431595-5000mg |
2,3'-Dichloroacetophenone |
21886-56-6 | 5g |
$517.00 | 2023-05-18 | ||
Cooke Chemical | BD8759447-25g |
2,3-Dichloroacetophenone |
21886-56-6 | 98% | 25g |
RMB 2592.00 | 2025-02-20 | |
Key Organics Ltd | AS-15435-25G |
2,3′-Dichloroacetophenone |
21886-56-6 | >98% | 25g |
£916.00 | 2025-02-09 | |
abcr | AB246981-1g |
3-Chlorophenacyl chloride, 95%; . |
21886-56-6 | 95% | 1g |
€121.70 | 2025-02-18 | |
A2B Chem LLC | AB43572-1g |
2,3'-Dichloroacetophenone |
21886-56-6 | 1g |
$107.00 | 2024-04-20 |
2,3'-Dichloroacetophenone 関連文献
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
Related Articles
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
2,3'-Dichloroacetophenoneに関する追加情報
2,3'-Dichloroacetophenone (CAS No. 21886-56-6): A Versatile Aryl Ketone with Emerging Applications in Chemical and Biological Research
2,3'-Dichloroacetophenone, a substituted aryl ketone characterized by the CAS registry number 21886-56-6, has recently gained attention in academic and industrial circles due to its unique chemical properties and potential roles in diverse research areas. This compound features a phenyl ring bearing chlorinated substituents at the ortho (2-) and meta (3') positions relative to the ketone functional group. Its structural configuration allows for intriguing reactivity patterns that have been leveraged in modern synthetic methodologies and biological studies.
The synthesis of 2,3'-dichloroacetophenone has evolved significantly over the past decade. Traditional methods involved Friedel-Crafts acylation of dichlorobenzene derivatives under harsh conditions, but recent advances highlighted in a 2023 study published in Tetrahedron Letters demonstrate improved protocols using microwave-assisted techniques. These novel approaches achieve higher yields (up to 94%) while reducing reaction times from hours to minutes through optimized solvent systems involving dimethylformamide (DMF) and catalytic amounts of montmorillonite K10 clay. Such improvements underscore the compound's viability as an intermediate in large-scale pharmaceutical manufacturing processes.
In biological systems, this chlorinated ketone exhibits notable pharmacological activity. A groundbreaking 2024 investigation in Journal of Medicinal Chemistry revealed its ability to modulate cellular redox states by interacting with Nrf2 signaling pathways. Researchers demonstrated that at submicromolar concentrations (≤ 1 μM), the compound induces phase II detoxification enzymes without cytotoxic effects on human hepatocytes. This redox-regulating property positions it as a promising candidate for development as an adjuvant therapy to mitigate oxidative stress associated with neurodegenerative disorders such as Alzheimer's disease.
The compound's photochemical behavior has also been explored in recent studies. A 2023 report from Chemical Communications described its use as a photosensitizer in singlet oxygen generation systems under visible light irradiation. The chlorine substituents were found to enhance triplet state lifetimes by ~40% compared to unsubstituted acetophenones, making it particularly effective for photodynamic applications in organic synthesis. This discovery expands its utility beyond traditional thermal chemistry into light-driven reaction platforms.
In materials science applications, 2,3'-dichloroacetophenone's ability to form stable Schiff base complexes was validated through a series of studies published between 2021-2024. When reacted with aromatic diamines under controlled conditions (pH 7–9 at 50–70°C), it generates conjugated polymers with tunable optoelectronic properties suitable for organic solar cell fabrication. Recent optimization work achieved power conversion efficiencies exceeding 8% through precise control of substitution patterns and polymer backbone rigidity.
Spectroscopic characterization confirms the compound's structural integrity under varying experimental conditions. Nuclear magnetic resonance (1H NMR) data obtained from a collaborative study between Oxford University and Merck Research Laboratories (published Q1 2024) identified distinct resonance peaks at δ 7.5–7.9 ppm corresponding to the aromatic protons unaffected by chlorine substitution, while the acetyl protons appeared at δ 7.1 ppm indicating restricted rotation around the C=O bond due to steric interactions with adjacent chlorides.
Catalytic applications of this compound have seen renewed interest with its use as a ligand precursor in asymmetric hydrogenation reactions reported in Catalysis Science & Technology. When coordinated with palladium nanoparticles stabilized by polystyrene-supported phosphine ligands, it enabled enantioselective reductions of β-keto esters with up to 97% ee values under mild hydrogen pressures (≤5 bar). The dual halogen substituents were shown through DFT calculations to optimize electronic interactions at the catalytic active site.
In drug delivery systems research published late last year (Biomaterials Science, 2024), this chlorinated ketone was utilized as a crosslinking agent for hyaluronic acid-based hydrogels. The resulting networks exhibited pH-responsive swelling behavior due to acid-catalyzed depolymerization of imine bonds formed during crosslinking reactions involving primary amine groups on HA chains. Such material properties are advantageous for targeted drug release mechanisms requiring triggered activation at physiological pH ranges.
The compound's role in agrochemical development is emerging through studies on plant pathogen inhibition mechanisms. A comparative analysis from Pest Management Science, early access March 2024, showed that when incorporated into nanoparticle formulations (diameter ≤ 50 nm) it displayed fungicidal activity against Fusarium oxysporum comparable to commercial thiophanate-methyl treatments while demonstrating lower phytotoxicity towards Arabidopsis thaliana seedlings at equivalent concentrations.
In analytical chemistry contexts, this material serves as an important reference standard for developing sensitive detection methods using advanced spectroscopic techniques such as surface-enhanced Raman scattering (SERS). Researchers from Stanford University reported its use as a model analyte for optimizing gold nanoparticle substrates functionalized with dithiocarbamate ligands (ACS Sensors, April 2024), achieving detection limits down to picomolar levels through enhanced vibrational signal amplification at specific wavenumbers (~1600 cm⁻¹).
Preliminary toxicological evaluations published this year indicate favorable safety profiles when used within controlled experimental parameters (Toxicology Reports, June 2024). Acute oral toxicity studies on rodents established LD₅₀ values exceeding 5 g/kg body weight when administered via gavage under GLP-compliant protocols, suggesting low acute toxicity risks compared to structurally similar compounds lacking chlorine substitution.
Synthesis scalability has been addressed through continuous flow processing methodologies described in a recent Royal Society Open Science article (May 2024). By integrating microreactor technology with real-time process analytical tools (PAT), researchers achieved consistent product purity (>99%) across production scales ranging from milligram quantities up to multi-kilogram batches without compromising reaction kinetics or yield stability.
The unique electronic properties arising from its halogenated structure make it an ideal component for designing novel fluorescent probes reported in Analytical Chemistry, July issue this year. When conjugated with boron dipyrromethene (BODIPY) cores via Suzuki-Miyaura coupling reactions using palladium catalysts activated by potassium phosphate buffer systems (pH=7.5 @ room temperature) it enabled ratiometric sensing of copper ions down to nanomolar concentrations through well-defined fluorescence quenching mechanisms.
In enzyme inhibition studies conducted at MIT's Koch Institute (preprint December 1st), this compound demonstrated selective binding affinity towards histone deacetylase isoform HDAC6 with IC₅₀ values measured at ~5 nM using fluorescence polarization assays against acetylated peptide substrates tagged with fluorescein markers. This specificity suggests potential utility in epigenetic research targeting inflammatory pathways linked to autoimmune diseases such as rheumatoid arthritis.
Sustainable synthesis pathways have been explored using bio-based feedstocks according to work published earlier this month (Greener Journal of Chemistry, August issue). By employing enzymatic acylation mediated by lipase B from Candida antarctica under solvent-free conditions at ambient temperatures (~37°C), researchers achieved >95% conversion efficiency after only four hours incubation time using renewable glycerol-derived acetate precursors isolated from biomass pyrolysis streams.
Bioavailability optimization strategies were detailed in a recent pharmacokinetic study appearing July issue of European Journal of Pharmaceutical Sciences,. When formulated into solid lipid nanoparticles (SLNs) composed primarily of stearic acid matrices stabilized by poloxamer P188 surfactants, oral administration resulted in ~4x higher plasma concentration levels compared to free drug forms after administration via peroral gavage models using Sprague-Dawley rats.
Mechanochemical synthesis methods have provided new insights into green chemistry approaches according to research presented at the ACS National Meeting & Expo June session this year (
Nanoparticle stabilization experiments conducted at ETH Zurich revealed its capacity as a capping agent for quantum dot fabrication reported online August first edition of
21886-56-6 (2,3'-Dichloroacetophenone) 関連製品
- 955964-50-8(5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid)
- 1251602-38-6(methyl 1-(3,5-difluorophenyl)methyl-3-methyl(4-methylphenyl)sulfamoyl-1H-pyrazole-4-carboxylate)
- 1429782-22-8(4-Chloro-5-fluoro-2-methylquinazoline)
- 2137683-96-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl fluoride)
- 852376-03-5(benzyl 2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetate)
- 2229579-98-8(O-{[1-(2-methanesulfonylphenyl)cyclopropyl]methyl}hydroxylamine)
- 1700326-69-7(1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)-)
- 1525392-80-6(3-amino-1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-ol)
- 1798676-54-6(N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide)
- 97038-96-5(2,2',6,6'-Tetrabromo-1,1'-biphenyl)
